

# Application Notes: The Versatility of 1,2-Bis(phenylsulfonyl)ethylene in Radical Reactions

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## Compound of Interest

Compound Name: 1,2-Bis(phenylsulfonyl)ethane

Cat. No.: B1202566

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## Introduction

While the use of **1,2-Bis(phenylsulfonyl)ethane** in radical reactions is not extensively documented, its unsaturated analogue, 1,2-Bis(phenylsulfonyl)ethylene (BPSE), has emerged as a highly versatile and potent reagent in the field of radical chemistry. BPSE serves as a valuable C2 synthon, readily participating in a variety of radical-mediated transformations. Its electron-deficient double bond makes it an excellent radical acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides an overview of the key applications of BPSE in radical reactions, complete with quantitative data and detailed experimental protocols.

## Key Applications

- Vinylidene Equivalent in Radical Cascades:** BPSE functions as a synthetic equivalent of a vinylidene synthon in radical reactions. Upon the addition of a radical species to the double bond, a new radical intermediate is formed, which can then undergo further transformations, such as cyclization or elimination of a phenylsulfonyl radical, to afford vinyl sulfone products. This reactivity has been harnessed in the synthesis of complex molecules.
- Radical-Mediated Alkenylation Reactions:** BPSE is widely employed in the alkenylation of various substrates. This includes the direct C(sp<sup>3</sup>)-H alkenylation of alkanes, ethers, and

other organic molecules.<sup>[1]</sup> These reactions are often initiated by photoredox catalysis or other radical initiation methods and proceed with high chemoselectivity.<sup>[1]</sup>

- **Hydroxyalkenylation of Alkenes:** In the presence of a photoredox catalyst and water, BPSE facilitates the hydroxyalkenylation of alkenes.<sup>[2][3]</sup> This process involves the generation of a  $\beta$ -hydroxyalkyl radical from the alkene, which then adds to BPSE. Subsequent elimination of a phenylsulfonyl radical yields a 1-phenylsulfonyl-4-hydroxyalkene, a valuable building block in organic synthesis.<sup>[2][3]</sup>
- **Three-Component Radical Reactions:** The reactivity of BPSE allows for its participation in multi-component reactions. For instance, it can be used in three-component couplings involving the generation of a radical, its addition to BPSE, and subsequent trapping by a third component.

## Quantitative Data Summary

The following table summarizes quantitative data from representative radical reactions involving 1,2-Bis(phenylsulfonyl)ethylene.

Reaction Type	Substrate	Radical Source/Initiator	Solvent	Temperature (°C)	Yield (%)	Reference
Hydroxyalkenylation	Cyclohexene	Acridinium photoredox catalyst	CH <sub>3</sub> CN/H <sub>2</sub> O	Room Temp	85	[2]
Hydroxyalkenylation	1-Octene	Persulfate anion	CH <sub>3</sub> CN/H <sub>2</sub> O	Room Temp	75	[2][3]
C(sp <sup>3</sup> )-H Alkenylation	Cyclohexene	Benzophenone (photosensitizer)	CH <sub>3</sub> CN	Room Temp	88	[1]
C(sp <sup>3</sup> )-H Alkenylation	Tetrahydrofuran	Benzophenone (photosensitizer)	CH <sub>3</sub> CN	Room Temp	78	[1]
Radical Cyclization	N-Allyl-N-(iodomethyl)aniline	AIBN/Bu <sub>3</sub> SnH	Benzene	80	72	N/A

## Experimental Protocols

### Protocol 1: Photocatalytic Hydroxyalkenylation of Cyclohexene

This protocol describes the synthesis of (E)-1-(cyclohex-2-en-1-yl)-2-(phenylsulfonyl)ethene through the photocatalytic hydroxyalkenylation of cyclohexene using 1,2-bis(phenylsulfonyl)ethylene.[2]

Materials:

- Cyclohexene
- 1,2-Bis(phenylsulfonyl)ethylene (BPSE)

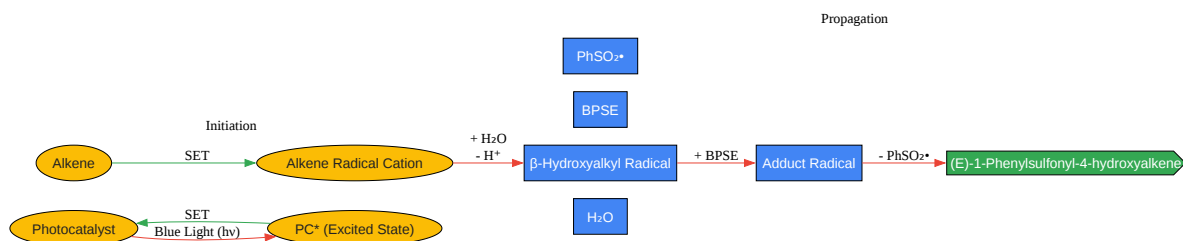
- Acridinium photoredox catalyst (e.g., 9-mesityl-10-methylacridinium perchlorate)
- Acetonitrile (CH<sub>3</sub>CN)
- Water (H<sub>2</sub>O)
- Blue LEDs
- Schlenk tube or similar reaction vessel
- Stir plate

#### Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add 1,2-bis(phenylsulfonyl)ethylene (0.2 mmol, 1.0 equiv), the acridinium photoredox catalyst (1-2 mol%), and the alkene (0.4 mmol, 2.0 equiv).
- Add a 9:1 mixture of acetonitrile and water (2 mL).
- Degas the reaction mixture by three freeze-pump-thaw cycles.
- Backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
- Place the reaction vessel in front of blue LEDs and stir vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenylsulfonyl-4-hydroxyalkene.

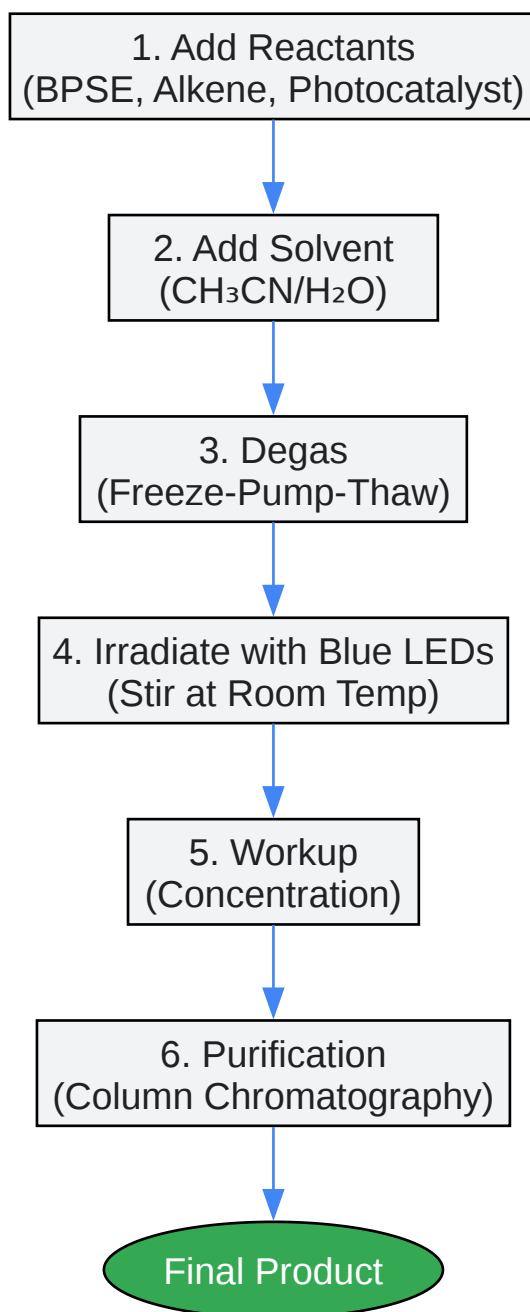
## Visualizations

## Signaling Pathways and Experimental Workflows



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Caption: Photocatalytic Hydroxyalkenylation Mechanism.



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Caption: Experimental Workflow for Hydroxyalkenylation.

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## References

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